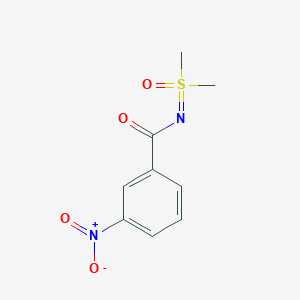

(E)-3-(苯并呋喃-2-基)-1-(5-氯-2-羟基苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

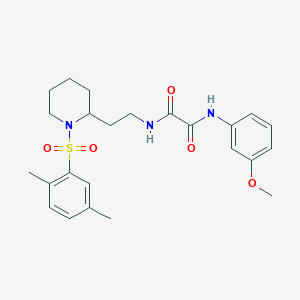

The compound "(E)-3-(benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one" is a benzofuran derivative, which is a class of compounds known for their diverse biological activities. Benzofuran derivatives have been extensively studied due to their potential therapeutic applications, including their role as β-amyloid aggregation inhibitors, which are relevant in the context of Alzheimer's disease research .

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a related compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, was achieved through a one-pot synthesis involving a Pummerer reaction followed by desulfurization . Another example is the synthesis of (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, which was prepared by reacting equimolar equivalents of two precursor molecules in anhydrous ethanol with a catalytic amount of hydrochloric acid . These methods highlight the versatility and creativity required in the synthesis of benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is typically confirmed using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction. For example, the structure of the triazole-carbohydrazide benzofuran derivative was confirmed using these methods, ensuring the correct formation of the desired compound . These analytical techniques are crucial for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of new compounds with potential biological activities. The synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones from (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes and iodobenzenes via a palladium-catalyzed dearomative arylation/oxidation reaction is an example of the chemical transformations that can be applied to benzofuran derivatives . This method demonstrates the ability to introduce new functional groups and modify the benzofuran core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methoxy, and diethylamino groups can affect properties like solubility, melting point, and reactivity. These properties are important for the compound's potential use in pharmaceutical applications, as they can influence the compound's bioavailability and interaction with biological targets. The specific properties of "(E)-3-(benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one" would need to be determined experimentally, but the studies on related compounds provide a foundation for understanding the general behavior of benzofuran derivatives .

科学研究应用

细胞毒性和抗增殖特性

研究表明,与(E)-3-(苯并呋喃-2-基)-1-(5-氯-2-羟基苯基)丙-2-烯-1-酮相关的化合物表现出显著的细胞毒性和抗增殖活性。例如,从大果叶木中分离出的新木兰素,其中包括类似的苯并呋喃化合物,在人类非小细胞肺癌A549和H460细胞系中表现出剂量依赖的抑制癌细胞生长的作用(Ma et al., 2017)。

介电和热性能

使用类似于(E)-3-(苯并呋喃-2-基)-1-(5-氯-2-羟基苯基)丙-2-烯-1-酮的化合物合成的具有查尔酮侧基的甲基丙烯酸酯聚合物,已被研究其介电和热性能。这些性能对材料科学应用至关重要(Çelik & Coskun, 2018)。

在β-淀粉样蛋白聚集抑制中的应用

源自2-(4-羟基苯基)苯并呋喃的化合物,与所讨论的化合物结构相关,已被用作β-淀粉样蛋白聚集抑制剂。这在阿尔茨海默病研究中具有重要意义(Choi et al., 2004)。

雌激素受体亲和力

涉及类似于(E)-3-(苯并呋喃-2-基)-1-(5-氯-2-羟基苯基)丙-2-烯-1-酮的芳基苯并呋喃的研究表明,这些化合物对雌激素受体具有结合亲和力。这对激素相关治疗和研究具有重要意义(Halabalaki et al., 2000)。

有机溶剂中的溶解度

在涉及各种化合物在溶剂中的溶解度测量的研究中,探讨了类似于3,6-双(5-(苯并呋喃-2-基)噻吩-2-基)-2,5-双(2-乙基己基)吡咯[3,4-c]吡咯-1,4-二酮的化合物。了解溶解度性质对制药配方和材料科学应用至关重要(Walker et al., 2011)。

属性

IUPAC Name |

(E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO3/c18-12-5-7-15(19)14(10-12)16(20)8-6-13-9-11-3-1-2-4-17(11)21-13/h1-10,19H/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZRHFDZKIJMW-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C=CC(=O)C3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)

![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)

![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride](/img/structure/B2517163.png)

![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)

![N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517168.png)